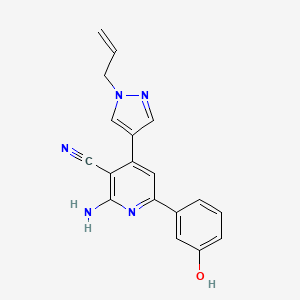![molecular formula C20H25N3O2 B5417787 N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5417787.png)
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as MPAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPAPA belongs to the class of piperazine derivatives, which have been shown to exhibit a range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and glutamate in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to interact with serotonin receptors, which may play a role in its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, including dopamine and glutamate, in certain brain regions. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. Its pharmacological properties have been well-characterized in animal models, making it a useful tool for studying the mechanisms of action of psychiatric drugs. However, there are also limitations to using this compound in lab experiments. Its effects in humans are not well-understood, and more research is needed to determine its safety and efficacy. Additionally, the cost of synthesizing this compound may be prohibitive for some researchers.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound's ability to modulate glutamate and dopamine neurotransmitter systems may make it a promising candidate for further study in this area. Another area of interest is the development of new compounds based on the structure of this compound that may exhibit improved pharmacological properties. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential therapeutic applications. Its ability to modulate neurotransmitter systems in the brain has been suggested as a potential mechanism for its therapeutic effects. While more research is needed to determine its safety and efficacy in humans, this compound has several advantages for use in lab experiments and may hold promise for the development of new psychiatric drugs in the future.
Métodos De Síntesis
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylpiperazine in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with acetic anhydride and acetic acid to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it a viable compound for research purposes.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate glutamate and dopamine neurotransmitter systems has been suggested as a potential mechanism for its therapeutic effects.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-3-4-9-19(16)23-12-10-22(11-13-23)15-20(24)21-17-7-5-8-18(14-17)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNYABIMSHEXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)
![5-imino-2-(2-thienylmethyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417714.png)

![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)

![3-(methylsulfonyl)-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5417747.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide](/img/structure/B5417770.png)
![N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5417775.png)
